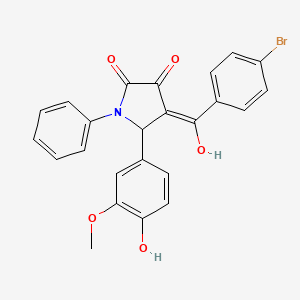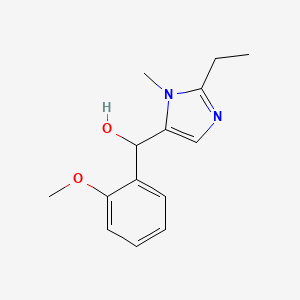![molecular formula C14H21NO3S B3907340 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide](/img/structure/B3907340.png)
3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide
描述
3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide, also known as DMAP, is a chemical compound that has been widely studied for its potential applications in scientific research. DMAP is a derivative of the compound 3,5-dimethoxy-4-methylamphetamine (DOM), which is a hallucinogenic drug. However, DMAP has different properties and is not used as a recreational drug. Instead, it has been investigated for its potential as a research tool in various fields, including neuroscience, pharmacology, and toxicology.
作用机制
The exact mechanism of action of 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide is not fully understood, but it is thought to interact with various receptors in the brain and body. 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide has been shown to bind to serotonin, dopamine, and adrenergic receptors, which are involved in many important physiological processes. 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide has also been shown to affect the release and uptake of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide has a variety of biochemical and physiological effects, which make it a useful tool for studying the function of various receptors and neurotransmitters. 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide has been shown to increase the release of serotonin and dopamine in the brain, which can lead to changes in mood and behavior. 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide has also been shown to affect the activity of various enzymes and proteins in the body, which can have a variety of effects on physiological processes.
实验室实验的优点和局限性
3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide has several advantages as a research tool. It is relatively easy to synthesize and is readily available from commercial suppliers. 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide has also been shown to have a variety of biochemical and physiological effects, which make it a useful tool for studying the function of various receptors and neurotransmitters.
However, there are also some limitations to using 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide in lab experiments. 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide has been shown to have some toxic effects in certain cell types, which can limit its use in certain experiments. Additionally, 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide has not been extensively studied in vivo, which can limit its potential applications.
未来方向
There are several potential future directions for research involving 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide. One area of interest is the development of new drugs that target serotonin and dopamine receptors, which are involved in many neurological disorders. 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide could be used as a tool to identify new drug targets and to study the mechanisms of action of these drugs.
Another potential direction for research is the development of new techniques for studying the function of various receptors and neurotransmitters. 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide could be used as a tool to develop new assays and screening methods for identifying potential drug targets.
Finally, there is potential for 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide to be used in the development of new treatments for neurological disorders. By studying the mechanisms of action of 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide and other compounds that interact with serotonin and dopamine receptors, researchers may be able to identify new drug targets and develop more effective treatments for these disorders.
科学研究应用
3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide has been investigated for its potential applications in various areas of scientific research. In neuroscience, 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide has been used as a tool to study the function of serotonin receptors, which are involved in many neurological processes. 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide has also been investigated for its potential use in developing new treatments for neurological disorders such as depression and anxiety.
In pharmacology, 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide has been studied for its potential as a drug discovery tool. 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide has been shown to bind to a variety of receptors, including serotonin, dopamine, and adrenergic receptors. This makes it a useful tool for studying the function of these receptors and for identifying potential new drug targets.
In toxicology, 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide has been used to study the effects of various drugs and chemicals on the body. 3-(3,5-dimethylphenyl)-N-[2-(methylsulfonyl)ethyl]propanamide has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the mechanisms of action of drugs and chemicals.
属性
IUPAC Name |
3-(3,5-dimethylphenyl)-N-(2-methylsulfonylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-11-8-12(2)10-13(9-11)4-5-14(16)15-6-7-19(3,17)18/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFDTUYTDRDITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)NCCS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide](/img/structure/B3907258.png)
![6-[3-cinnamoyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907264.png)


![3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B3907280.png)
![4-{4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B3907282.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenylacetyl)piperazine](/img/structure/B3907290.png)
![4-(3-methyl-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B3907298.png)

![3-{4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B3907322.png)
![6-[3-(4-chlorobenzoyl)-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907333.png)
![6-[2-(4-chlorophenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907355.png)

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3907367.png)